![molecular formula C20H23FN2OS B232113 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzothiepin family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether has been studied extensively for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects. Additionally, this compound has been studied for its potential applications in the treatment of various neurological disorders, such as schizophrenia and bipolar disorder.
Wirkmechanismus
The mechanism of action of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and norepinephrine receptors, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether are complex and varied. This compound has been shown to affect the levels of various neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its well-established pharmacological profile. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is relatively well-understood. Additionally, this compound is readily available and can be synthesized in large quantities.
One of the main limitations of using 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects in animal studies, and its long-term effects on human health are not fully understood. Additionally, this compound may interact with other drugs or substances, which could complicate its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether. One area of interest is the development of more selective and potent analogs of this compound, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Additionally, this compound may be studied for its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of this compound on human health, and to identify any potential risks associated with its use in lab experiments.
Synthesemethoden
The synthesis method for 7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether involves the reaction of 7-Fluoro-11-hydroxydibenzo[b,f]thiepin-2-yl methyl ether with 4-methylpiperazine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be further purified and characterized using various analytical techniques.
Eigenschaften
Molekularformel |
C20H23FN2OS |
---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-(9-fluoro-3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C20H23FN2OS/c1-22-7-9-23(10-8-22)18-11-14-3-4-15(21)12-20(14)25-19-6-5-16(24-2)13-17(18)19/h3-6,12-13,18H,7-11H2,1-2H3 |
InChI-Schlüssel |
BDHGVPCSJFFQKK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.